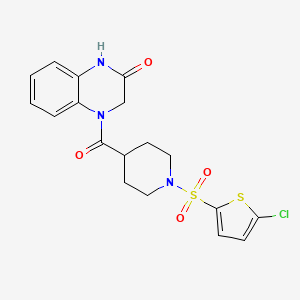

4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S2/c19-15-5-6-17(27-15)28(25,26)21-9-7-12(8-10-21)18(24)22-11-16(23)20-13-3-1-2-4-14(13)22/h1-6,12H,7-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMRPGZCGQKVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Sulfonyl Group: The sulfonyl group is often introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct regiochemistry and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and quinoxaline moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoxaline core is particularly interesting due to its known biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

Electron-Withdrawing vs.

Steric Effects : The piperidine-sulfonyl group introduces steric bulk, which may hinder binding to flat active sites but improve selectivity for deeper pockets in biological targets.

Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation and coupling steps absent in simpler analogs like the benzyl derivative .

Crystallographic and Computational Analysis

Crystallographic data for analogs (e.g., Y81) reveal planar quinoxaline cores with substituents adopting non-coplanar conformations, minimizing steric clashes . The target compound’s sulfonyl-piperidine group is expected to adopt a chair conformation, as seen in similar piperidine derivatives analyzed via Mercury software . Computational modeling (using tools like SHELX ) predicts moderate torsional strain in the sulfonyl linkage, which may influence bioavailability.

Biological Activity

The compound 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of quinoxaline and piperidine, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C16H18ClN3O3S

- Molar Mass : 367.85 g/mol

- CAS Number : Not specifically available but related to sulfonamide derivatives.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

-

Mechanism of Action :

- The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase IIα , which is crucial for DNA replication and repair .

- Induction of apoptosis has been observed in various cancer cell lines, including MDA-MB231 (breast) and PC3 (pancreatic) cells. The mechanism involves the cleavage of poly ADP-ribose polymerase (PARP), indicating a potential pathway for therapeutic intervention .

- Case Studies :

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical in the context of chronic diseases linked to inflammation.

- Cytokine Inhibition :

-

Potential Applications :

- Given the association between chronic inflammation and cancer progression, these anti-inflammatory properties suggest that the compound could be beneficial in treating inflammatory-related conditions alongside cancer therapies.

Pharmacological Profile

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonation, piperidine substitution, and cyclization. Key strategies include:

- Sulfonation: Use controlled temperatures (e.g., 0–5°C) to avoid side reactions during sulfonyl chloride formation .

- Coupling Reactions: Employ polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate nucleophilic substitution .

- Cyclization: Optimize one-pot reactions using catalysts (e.g., p-toluenesulfonic acid) under reflux to enhance dihydroquinoxalinone formation .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization improve purity .

Q. Reference Table: Key Reaction Parameters

| Step | Solvent | Base/Catalyst | Temperature | Yield Optimization |

|---|---|---|---|---|

| Sulfonation | DCM | – | 0–5°C | Slow reagent addition |

| Coupling | DMF | K₂CO₃ | 60°C | Anhydrous conditions |

| Cyclization | EtOH | p-TsOH | Reflux | Catalyst screening |

Q. Q2. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring conformation, sulfonyl group position) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and quantify intermediates .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts .

- FT-IR: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers design biological assays to evaluate the compound’s activity against neurological or inflammatory targets?

Methodological Answer:

- Target Selection: Prioritize sulfonyl-piperidine-interacting proteins (e.g., kinases, GPCRs) via docking studies .

- In Vitro Assays:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

- Cell Viability: Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays, with dose-response curves (1–100 µM) .

- Data Validation: Include positive controls (e.g., celecoxib for COX-2) and triplicate replicates to minimize variability .

Q. Q4. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer:

- Solubility Profiling: Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .

- Thermodynamic Analysis: Calculate Hansen solubility parameters to explain discrepancies (e.g., polarity vs. hydrogen bonding) .

- Co-solvency Studies: Blend solvents (e.g., PEG-400/water) to enhance solubility for in vivo applications .

Q. Q5. How can computational modeling predict metabolic stability and potential toxicity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., sulfonyl hydrolysis via MolSoft) and cross-validate with in vitro microsomal assays .

- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

Q. Q6. What experimental designs address conflicting reports on the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks .

- Stability-Indicating Assays: Monitor degradation via UPLC-PDA at multiple wavelengths (e.g., 220 nm, 254 nm) .

- Kinetic Analysis: Calculate degradation rate constants (k) and shelf-life using Arrhenius plots .

Q. Q7. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis: Modify the 5-chlorothiophene (e.g., replace Cl with F) or dihydroquinoxalinone (e.g., introduce methyl groups) .

- Bioassay Correlation: Test analogs against disease-specific targets (e.g., TNF-α for inflammation) and correlate substituent effects with IC₅₀ values .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields and design high-potency derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.